1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro NNEI 2’-naphthyl isomer: is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is a derivative of NNEI, with a fluorine atom at the terminal carbon of the pentyl chain and the naphthyl group joined at the 2 rather than 1 position . It is primarily used in forensic and research applications .
Preparation Methods
Industrial Production Methods: it is typically produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: 5-fluoro NNEI 2’-naphthyl isomer can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions are not well-documented. common reagents for oxidation reactions include potassium permanganate and chromium trioxide, while common reagents for reduction reactions include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-fluoro NNEI 2’-naphthyl isomer involves its interaction with cannabinoid receptors in the body . These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite . The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids .
Comparison with Similar Compounds
JWH 018: A potent synthetic cannabinoid identified in smoking mixtures.
NNEI: An analog of JWH 018 with an amide linker inserted between the naphthalene and ketone groups.
5-fluoro NNEI: A derivative of NNEI with a fluorine atom at the terminal carbon of the pentyl chain.
Uniqueness: 5-fluoro NNEI 2’-naphthyl isomer is unique due to the specific placement of the fluorine atom and the naphthyl group. This modification typically increases the compound’s affinity for cannabinoid receptors, making it more potent than other similar compounds .
Properties
IUPAC Name |
1-(5-fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O/c25-14-6-1-7-15-27-17-22(21-10-4-5-11-23(21)27)24(28)26-20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16-17H,1,6-7,14-15H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVUCORTOJUJIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342318 |
Source
|
Record name | 5F-NNEI 2'-naphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797883-78-3 |
Source
|
Record name | 1-(5-Fluoropentyl)-N-2-naphthalenyl-1H-indole-3-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797883783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-FLUOROPENTYL)-N-2-NAPHTHALENYL-1H-INDOLE-3-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88GAY7K3RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.